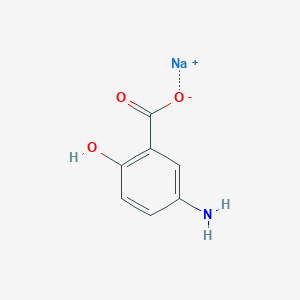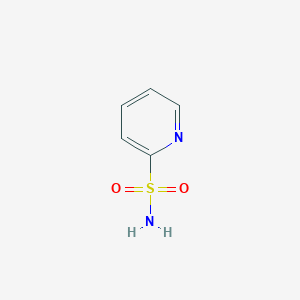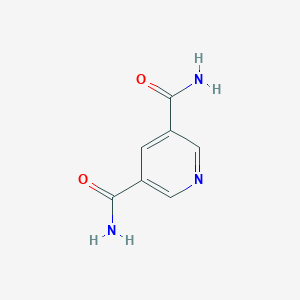
Sodium 5-amino-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-amino-2-hydroxybenzoate: is a chemical compound with the molecular formula C7H6NNaO3 and a molecular weight of 175.12 g/mol . . This compound is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Sodium 5-amino-2-hydroxybenzoate can be synthesized through various methods. One common method involves the reaction of 5-aminosalicylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.
Industrial Production Methods: : In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Sodium 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Aplicaciones Científicas De Investigación
Sodium 5-amino-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential antimicrobial properties and is explored for its therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Sodium 5-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
Sodium 4-aminosalicylate: Similar structure but with the amino group at the 4-position.
Sodium 3-aminosalicylate: Amino group at the 3-position.
Sodium 2-aminosalicylate: Amino group at the 2-position.
Uniqueness
Propiedades
Número CAS |
35589-28-7 |
|---|---|
Fórmula molecular |
C7H7NNaO3 |
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
sodium;5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11); |
Clave InChI |
QXGLBLPULKHGTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |
SMILES isomérico |
C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)O.[Na] |
Key on ui other cas no. |
35589-28-7 |
Números CAS relacionados |
89-57-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)




